

Rubropunctamine: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Rubropunctamine*

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Introduction

Rubropunctamine is a prominent member of the azaphilone family of fungal pigments, characterized by a nitrogen-containing heterocyclic core.^[1] It is a red pigment produced by fungi of the *Monascus* genus, particularly *Monascus purpureus* and *Monascus ruber*, which have been utilized for centuries in Asia for food coloration and preservation, most notably in the production of red yeast rice.^{[1][2][3]}

Unlike many other fungal metabolites, **rubropunctamine** is not directly biosynthesized. Instead, it is formed through a chemical transformation of orange azaphilone precursors, such as rubropunctatin and monascorubrin.^{[2][4][5]} This reaction involves the aminophilic substitution of the pyran oxygen in the precursor molecule with a primary amine, leading to a distinct color shift from orange to purplish-red.^{[2][6][7]} The diverse biological activities of **rubropunctamine**, including its antioxidant, antimicrobial, and anti-inflammatory properties, have positioned it as a compound of significant interest for applications in the pharmaceutical and food industries.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols for its production and analysis.

Chemical Structure and Properties

Rubropunctamine is an azaphilone derivative featuring a highly oxygenated pyranoquinone bicyclic core. Its definitive structure incorporates a nitrogen atom, which distinguishes it from its orange precursors. The chemical formula for **Rubropunctamine** is $C_{21}H_{23}NO_4$.[\[2\]](#)[\[8\]](#)

Data Presentation: Physicochemical and Spectroscopic Properties

The key quantitative properties of **Rubropunctamine** are summarized in the table below. Limited data is available for some physical properties, representing an area for further investigation.

Property	Value	Reference(s)
Molecular Formula	$C_{21}H_{23}NO_4$	[2] [8]
Molecular Weight	353.41 g/mol	[2]
CAS Number	514-66-9	[9]
UV-Vis λ_{max} (in Methanol)	251-252 nm, 302-307 nm, 412-423 nm, 525-530 nm	[10]

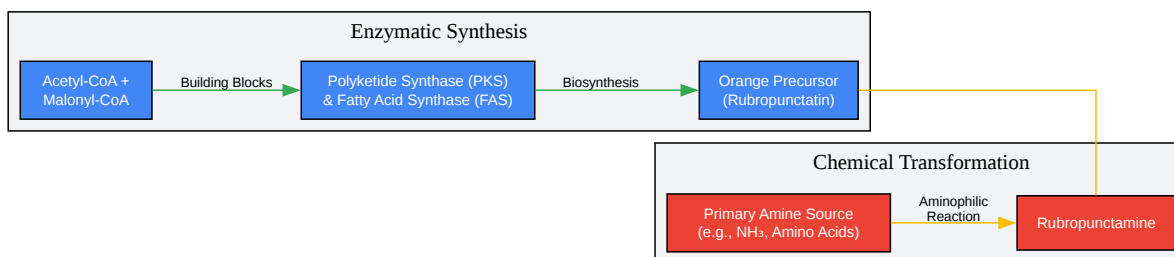
Note: Spectroscopic data for derivatives like N-glucosyl**rubropunctamine** show absorption maxima at approximately 422 nm and 500 nm.[\[2\]](#)[\[10\]](#)

Biosynthesis and Semi-Synthesis

Rubropunctamine's formation is a fascinating process that combines enzymatic biosynthesis with a subsequent chemical reaction.

Putative Biosynthetic Pathway

The biosynthesis begins with the production of its orange precursors, rubropunctatin and monascorubrin. This process is orchestrated by a complex of enzymes including a polyketide synthase (PKS) and a fatty acid synthase (FAS).[\[2\]](#)[\[11\]](#) Acetyl-CoA and malonyl-CoA serve as the primary building blocks for the polyketide backbone.[\[2\]](#) The resulting orange pigment can then react with an available primary amine source (like ammonia or amino acids from the fermentation medium) to yield **Rubropunctamine**.[\[5\]](#)[\[11\]](#)

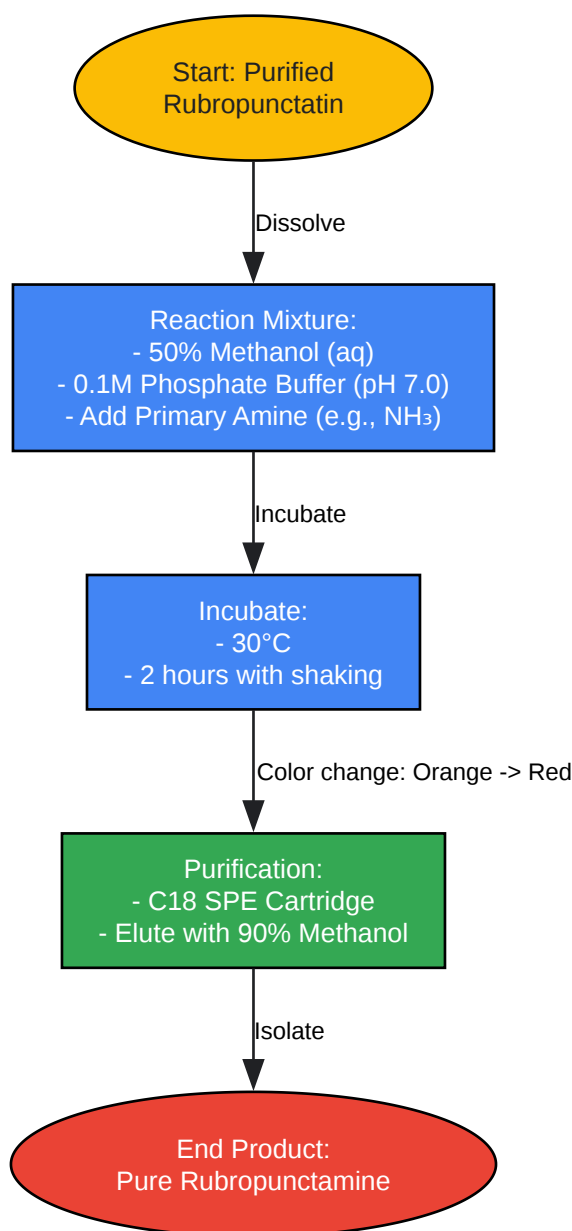


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A putative pathway for **Rubropunctamine** formation.

Semi-Synthesis Workflow

The natural transformation of rubropunctatin can be replicated in a laboratory setting to produce **Rubropunctamine** and its derivatives. This semi-synthetic approach is a practical method for generating these compounds for research purposes.[6] The process involves the reaction of the purified orange pigment with a source of ammonia or a primary amine in a buffered solution.[6][12]



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Workflow for the semi-synthesis of **Rubropunctamine**.

Biological Activities

Rubropunctamine and related Monascus pigments exhibit a wide spectrum of biological activities. These properties are the primary driver of research into their therapeutic potential.

Data Presentation: Bioactivity Profile

The following table summarizes the key quantitative findings on the biological efficacy of **Rubropunctamine** and its precursors.

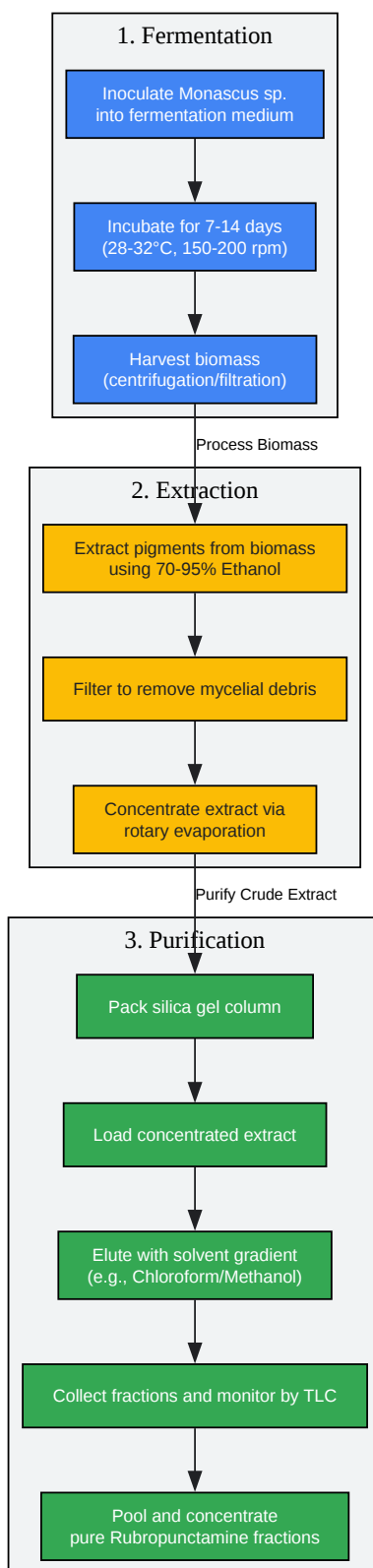
Activity	Assay/Model	Compound	Concentration/Dose	Result	Reference(s)
Antioxidant	FRAP Assay	Rubropunctamine	10 mg	68% activity vs. Ascorbic Acid	[1] [4] [13]
Antioxidant	DPPH Radical Scavenging	Rubropunctamine	10 mg	27% activity vs. Ascorbic Acid	[1] [4] [13]
Antioxidant	NO Generation Scavenging	Rubropunctamine	Not specified	Moderate activity (Inhibitory Ratio = 1.5)	[14]
Anti-inflammatory	TPA-induced inflammation in mice	Rubropunctamine	0.32 mg/ear	ID ₅₀ value	[14]
Anticancer	EBV-EA Activation Inhibition	Rubropunctamine	0.32-32 nM	IC ₅₀ = 433 mol ratio/32 pmol TPA	[14]
Antimicrobial	MIC against Enterococcus faecalis	L-cysteine derivative	Not specified	4 µg/mL	[4] [15]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of **Rubropunctamine**.

Production, Extraction, and Purification Workflow

The production of **Rubropunctamine** begins with the cultivation of a suitable *Monascus* strain, followed by extraction of the pigments and chromatographic purification.



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Workflow for **Rubropunctamine** production and purification.

Protocol 5.1.1: Submerged Fermentation of *Monascus* Species[2][16]

- **Inoculum Preparation:** A pure culture of *Monascus purpureus* or *Monascus ruber* is maintained on Potato Dextrose Agar (PDA) slants. For inoculum, the fungus is grown on PDA plates for 7-10 days at 30°C. A spore suspension is prepared using sterile water.
- **Fermentation Medium:** A typical basal medium consists of Glucose (30 g/L), Monosodium Glutamate (MSG, 1.5 g/L), $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (0.5 g/L), K_2HPO_4 (0.5 g/L), KH_2PO_4 (0.5 g/L), and $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (0.014 g/L).[16] The initial pH is adjusted to 5.5-6.5.
- **Cultivation:** The fermentation medium is inoculated with the spore suspension and incubated in a shaker incubator at 28-32°C with agitation at 150-200 rpm for 7-14 days, or until the mycelia exhibit a deep red color.
- **Harvesting:** The fungal biomass (mycelia) is separated from the fermentation broth by filtration or centrifugation.

Protocol 5.1.2: Pigment Extraction and Purification[2][16]

- **Extraction:** The harvested mycelia are dried and ground to a fine powder. The pigments are extracted from the powder using 70-95% ethanol by maceration or Soxhlet extraction for several hours.
- **Concentration:** The ethanolic extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude pigment extract.
- **Column Chromatography:** a. A glass chromatography column is packed with a slurry of silica gel (70-230 mesh) in chloroform. b. The crude pigment extract is dissolved in a minimal amount of chloroform and loaded onto the column. c. The column is eluted with a solvent system, such as a gradient of chloroform and methanol, to separate the different pigments. d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure **Rubropunctamine**. e. The pure fractions are pooled and the solvent is evaporated to yield purified **Rubropunctamine**.

Spectroscopic Analysis

Protocol 5.2.1: UV-Vis Spectroscopy[\[10\]](#)

- **Sample Preparation:** Accurately weigh a small amount of purified **Rubropunctamine** (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer, using the solvent as a blank reference.
- **Measurement:** Record the absorbance spectrum of the solution over a wavelength range of 200-800 nm.
- **Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Biological Activity Assays

Protocol 5.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[\[1\]](#)

- **Reagent Preparation:** Prepare a solution of DPPH in methanol.
- **Reaction:** Mix a sample of the test compound (**Rubropunctamine**) with the DPPH solution. A positive control (e.g., Ascorbic Acid) and a blank are run in parallel.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solutions spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** The percentage of scavenging activity is calculated relative to the control.

Protocol 5.3.2: Ferric Reducing Antioxidant Power (FRAP) Assay[\[1\]](#)

- **Reagent Preparation:** The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in a 10:1:1 ratio.
- **Reaction:** Mix a sample of the test compound with the freshly prepared FRAP reagent.

- Incubation: Incubate the reaction mixture at 37°C for a specified time.
- Measurement: Measure the absorbance of the reaction mixture spectrophotometrically at 593 nm. The increase in absorbance corresponds to the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺ form.
- Analysis: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Ascorbic Acid).

Conclusion

Rubropunctamine stands out as a natural azaphilone pigment with significant potential beyond its traditional use as a food colorant. Its formation via the reaction of biosynthetically produced orange precursors with amines provides a versatile scaffold for chemical derivatization. The documented antioxidant, anti-inflammatory, and antimicrobial activities warrant further investigation for pharmaceutical applications. The protocols detailed in this guide offer a practical framework for researchers to produce, purify, and evaluate **Rubropunctamine** and its analogs, paving the way for new discoveries and applications in medicinal chemistry and drug development.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]

- 8. Rubropunctamine - Wikidata [wikidata.org]
- 9. Rubropunctamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
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